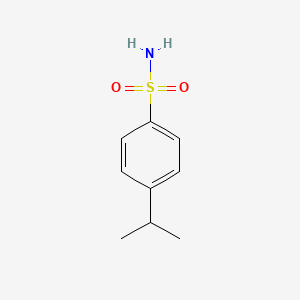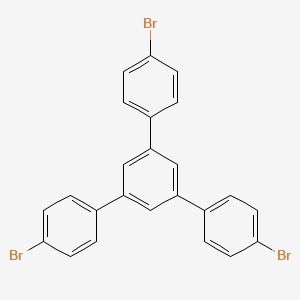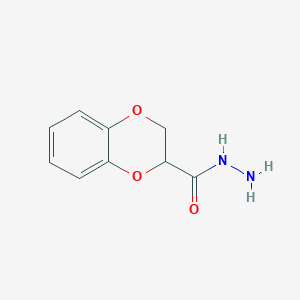
2,3-Dihydro-1,4-benzodioxine-2-carbohydrazide
説明
2,3-Dihydro-1,4-benzodioxine-2-carbohydrazide is a chemical compound with the molecular formula C9H10N2O3 . It has a molecular weight of 194.19 g/mol . The compound is typically stored at room temperature .
Synthesis Analysis
The synthesis of chiral 2,3-dihydro-1,4-benzodioxane motifs has been achieved using engineered Candida antarctica lipase B . The process involves the kinetic resolution of the substrate 1,4-benzodioxane-2-carboxylic acid methyl ester .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H10N2O3/c10-11-9(12)8-5-13-6-3-1-2-4-7(6)14-8/h1-4,8H,5,10H2,(H,11,12) . The compound has a complex structure with a total of 14 heavy atoms .Physical And Chemical Properties Analysis
This compound has a melting point of 110-115 degrees Celsius . It has a topological polar surface area of 73.6 Ų and a rotatable bond count of 1 . The compound is also characterized by a complexity of 222 .科学的研究の応用
Insecticidal Activities
2,3-Dihydro-1,4-benzodioxine-2-carbohydrazide derivatives have been studied for their insecticidal properties. Specifically, analogues with benzodioxole and benzodioxane instead of the phenyl group have shown high insecticidal activities, proving to be superior or equal to commercial insecticides like tebufenozide (Sawada et al., 2003).
Antimicrobial Activity
A series of 1,3,4-oxadiazole derivatives containing the 1,4-benzodioxane ring system, starting from this compound, have displayed significant antimicrobial activities. These compounds showed antibacterial and antifungal activities comparable or superior to reference drugs like norfloxacin, chloramphenicol, and fluconazole against various bacterial strains and fungi (Khalilullah et al., 2016).
Antihepatotoxic Activity
Novel 1,3,4-oxadiazole derivatives containing the 1,4-dioxane ring system have been synthesized and showed significant antihepatotoxic activities against CCl4-induced hepatotoxicity in rats, comparable to the standard drug Silymarin. This showcases its potential as a therapeutic agent for liver protection (Ahmed et al., 2011).
Application in Enantiospecific Synthesis
2,3-Dihydro-1,4-benzodioxin-2-carboxylic acid, derivable from this compound, has been identified as a valuable chiral synthon for enantiospecific synthesis of therapeutic agents. A discovered amidase activity from Alcaligenes faecalis subsp. parafaecalis has been utilized for efficient production of enantiomerically pure 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid, suggesting its significance in pharmaceutical synthesis (Mishra et al., 2016).
Synthesis of Benzodioxane Derivatives as Lipoxygenase Inhibitors
Benzodioxane derivatives have been synthesized and evaluated for their potential as lipoxygenase inhibitors, which might serve as therapeutic agents for inflammatory ailments. The derivatives showed promising results against various bacterial strains and displayed inhibitory potential against the lipoxygenase enzyme, indicative of their potential medicinal applications (Abbasi et al., 2017).
Safety and Hazards
作用機序
Target of Action
Compounds with similar structures have been found to interact with various receptors and enzymes .
Mode of Action
It’s known that the compound’s interaction with its targets can lead to changes in cellular processes .
Biochemical Pathways
Compounds with similar structures have been found to influence various biochemical pathways .
Pharmacokinetics
The compound’s molecular weight (19419) suggests that it may have good bioavailability .
Result of Action
Compounds with similar structures have been found to have various biological activities .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of 2,3-Dihydro-1,4-benzodioxine-2-carbohydrazide .
生化学分析
Biochemical Properties
2,3-Dihydro-1,4-benzodioxine-2-carbohydrazide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with DNA repair enzymes such as topoisomerase I/II and DNA polymerases . These interactions are crucial for the compound’s ability to modulate DNA repair processes, which can be beneficial in cancer therapy.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been shown to affect the PARP1 enzyme, which is involved in DNA repair and cell survival . By inhibiting PARP1, this compound can induce cell death in cancer cells, making it a potential candidate for cancer treatment.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It binds to the active sites of enzymes such as PARP1, inhibiting their activity . This inhibition leads to the accumulation of DNA damage in cells, triggering cell death pathways. Additionally, the compound can modulate gene expression by influencing transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable at room temperature, but its activity can degrade over extended periods . Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained inhibition of DNA repair enzymes and prolonged induction of cell death in cancer cells.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit DNA repair enzymes without causing significant toxicity . At higher doses, it can induce toxic effects, including damage to healthy tissues and organs. These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and clearance from the body . These interactions can influence the compound’s bioavailability and efficacy. Additionally, the compound can affect metabolic flux and metabolite levels, further modulating its biological activity.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation . These interactions are crucial for the compound’s ability to reach its target sites and exert its biological effects.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is critical for its ability to interact with DNA repair enzymes and other biomolecules, modulating their activity and function.
特性
IUPAC Name |
2,3-dihydro-1,4-benzodioxine-3-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c10-11-9(12)8-5-13-6-3-1-2-4-7(6)14-8/h1-4,8H,5,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKOUZUYLZSZHFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50284292 | |
| Record name | 2,3-dihydro-1,4-benzodioxine-2-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50284292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
90557-92-9 | |
| Record name | 90557-92-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36577 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3-dihydro-1,4-benzodioxine-2-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50284292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



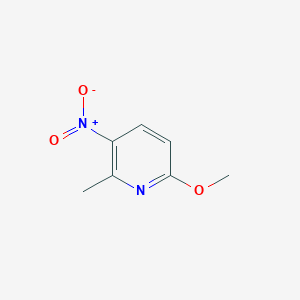

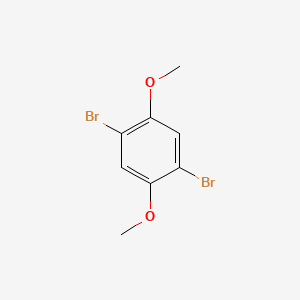
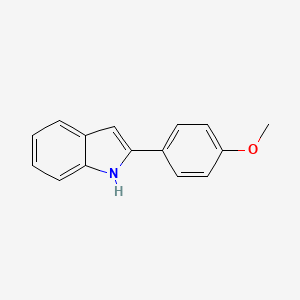
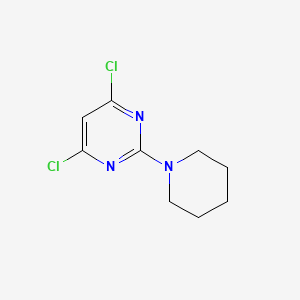
![2-[(Dimethylamino)methyl]-4,6-dimethylphenol](/img/structure/B1296830.png)

